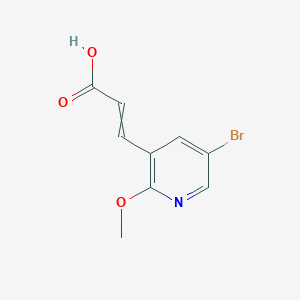

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid

Description

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid (CAS: 1228963-18-5) is an organic compound with the molecular formula C₉H₈BrNO₃ and a molecular weight of 258.071 g/mol . Its IUPAC name is (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid, indicating an (E)-configuration at the double bond of the acrylic acid moiety. The compound features a pyridine ring substituted with bromine and methoxy groups at the 5- and 2-positions, respectively, conjugated to a carboxylic acid group via a vinyl linkage. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, coordination chemistry, and materials science .

Properties

IUPAC Name |

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOCJTKIVWCVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid

The preparation of this compound can be logically divided into two main synthetic stages:

- Synthesis of 2-bromo-3-methoxypyridine intermediate

- Coupling of the methoxypyridine derivative with acrylic acid or its equivalent to form the target acrylic acid compound

Synthesis of 2-Bromo-3-Methoxypyridine

The key intermediate, 2-bromo-3-methoxypyridine, is prepared via a two-step process starting from 3-pyridone:

Step 1: Preparation of 2-Bromo-3-Hydroxypyridine

- Aqueous sodium hydroxide solution (40% by mass) is cooled to between -10°C and 0°C using an ice-salt bath.

- Liquid bromine is added dropwise into this cooled sodium hydroxide solution.

- Separately, 3-pyridone is dissolved in aqueous sodium hydroxide and then added dropwise to the bromine solution while maintaining the reaction temperature between 10°C and 15°C.

- After complete addition, the mixture is stirred at room temperature for 2.5 to 3 hours.

- The pH is adjusted to neutral (pH 7) using sulfuric acid (vitriol oil).

- The crude product is recrystallized from 75% ethanol solution to yield 2-bromo-3-hydroxypyridine with yields ranging from 70% to 75%.

Step 2: Conversion to 2-Bromo-3-Methoxypyridine

- Sodium metal is added to methanol and heated under reflux to generate sodium methoxide.

- The 2-bromo-3-hydroxypyridine is dissolved in dimethylformamide (DMF) and added dropwise to the sodium methoxide solution.

- The reaction mixture is stirred for 10 to 15 minutes.

- Most of the methanol is removed by vacuum distillation.

- Methyl iodide is added and the mixture is stirred overnight at room temperature to methylate the hydroxyl group.

- DMF is removed by vacuum distillation.

- The residue is cooled, extracted with diethyl ether, washed with saturated aqueous sodium chloride twice, dried over anhydrous sodium sulfate, and distilled to obtain 2-bromo-3-methoxypyridine with yields between 75% and 80%.

Table 1: Summary of Key Reaction Parameters and Yields for 2-Bromo-3-Methoxypyridine Preparation

| Step | Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 3-pyridone | Aqueous NaOH (40%), bromine addition | -10 to 15 | 2.5 - 3 hours | 70-75 | pH adjusted to 7 with H2SO4; recrystallization in 75% EtOH |

| Methylation of hydroxypyridine | Sodium in MeOH reflux, DMF solution, methyl iodide addition | Reflux (MeOH), RT (methylation) | 10-15 min stirring + overnight methylation | 75-80 | Extraction and purification by distillation |

Analysis of Preparation Methods

Advantages

- The preparation of 2-bromo-3-methoxypyridine uses mild reaction conditions, such as low temperatures and aqueous media for bromination, which improves safety and selectivity.

- The two-step process is relatively short with high overall yields (approximately 52.5% to 60% combined yield based on individual step yields).

- Use of common reagents like sodium hydroxide, bromine, sodium metal, methyl iodide, and DMF facilitates reproducibility.

- Recrystallization and distillation purification steps ensure high purity of intermediates.

Challenges and Considerations

- Handling bromine and sodium metal requires careful control due to their hazardous nature.

- The methylation step requires removal of solvents under vacuum and careful workup to avoid impurities.

- The subsequent coupling to acrylic acid requires optimized catalytic conditions to ensure regioselectivity and high yield, which may vary depending on catalyst and substrate quality.

Summary Table of Preparation Steps

| Compound | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 2-Bromo-3-Hydroxypyridine | Bromination | 3-Pyridone, NaOH (40%), Br2, H2SO4 | -10 to 15°C | 2.5-3 hours | 70-75 | Recrystallization (75% EtOH) |

| 2-Bromo-3-Methoxypyridine | Methylation | Sodium/MeOH, DMF solution of 2-bromo-3-hydroxypyridine, methyl iodide | Reflux (MeOH), RT for methylation | 10-15 min + overnight | 75-80 | Extraction, drying, distillation |

| This compound | Coupling (inferred) | Palladium-catalyzed coupling or Knoevenagel condensation (typical) | Variable | Variable | Not specified | Chromatography or crystallization |

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Addition Reactions: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine are used.

Major Products Formed

Substitution Reactions: Products include azido or thiol-substituted pyridine derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Addition Reactions: Products include Michael adducts with various nucleophiles.

Scientific Research Applications

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The acrylic acid moiety can participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Ethyl (2E)-3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylate

Molecular Formula: C₁₁H₁₂BrNO₃ Molecular Weight: 286.125 g/mol

- Key Differences :

- The ethyl ester derivative replaces the carboxylic acid (-COOH) with an ethyl ester (-COOEt), reducing polarity and acidity.

- The esterification likely enhances lipophilicity, improving membrane permeability in biological systems compared to the carboxylic acid form.

- Applications: Commonly used as a synthetic intermediate in organic chemistry, particularly in reactions where ester groups are more reactive or stable under specific conditions .

| Property | 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid | Ethyl Ester Derivative |

|---|---|---|

| Functional Group | Carboxylic Acid | Ethyl Ester |

| Molecular Weight | 258.07 g/mol | 286.13 g/mol |

| Polarity | High (due to -COOH) | Moderate (ester) |

| Potential Applications | Pharmaceuticals, metal complexes | Organic synthesis |

(E)-3-(4-Sulfamoylphenylcarbamoyl) Acrylic Acid Derivatives

Molecular Formula : Varies (e.g., C₁₀H₉N₂O₅S for parent sulfamoyl derivative)

- Key Differences: The pyridine ring in the target compound is replaced with a sulfamoylphenylcarbamoyl group. The sulfonamide (-SO₂NH₂) group introduces hydrogen-bonding capacity and enhanced biological activity, as demonstrated in antimicrobial studies .

Acrylic Acid (Parent Compound)

Molecular Formula : C₃H₄O₂

Molecular Weight : 72.06 g/mol

- Key Differences :

- The parent acrylic acid lacks aromatic substituents, resulting in simpler reactivity focused on polymerization.

- Industrial applications dominate (e.g., superabsorbent polymers, coatings), whereas the bromo-methoxy-pyridinyl derivative is tailored for specialized research, such as crystal engineering or drug discovery .

3-(5-Bromo-2-Methoxyphenyl)Propanoic Acid

Molecular Formula : C₁₀H₁₁BrO₃

Molecular Weight : 259.10 g/mol

- Key Differences: The pyridine ring is replaced with a benzene ring, eliminating the nitrogen atom’s electronic effects. The propanoic acid backbone (saturated) vs. acrylic acid’s unsaturated structure reduces conjugation and reactivity. Applications: Used in materials science and organic synthesis, but the absence of a pyridinyl group limits coordination chemistry applications .

Physicochemical and Reactivity Comparisons

- Acidity : The carboxylic acid group in the target compound is more acidic (pKa ~2-3) than its ester derivative (pKa ~10-12) due to resonance stabilization of the deprotonated form .

- Solubility: The carboxylic acid form is water-soluble at neutral pH, while the ethyl ester is more soluble in organic solvents like ethanol or dichloromethane .

- Reactivity :

- The (E)-configured double bond in both the acid and ester derivatives enables stereoselective reactions, such as Diels-Alder cycloadditions.

- Bromine’s electron-withdrawing effect enhances electrophilic substitution reactivity on the pyridine ring .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(5-bromo-2-methoxy-pyridin-3-yl)-acrylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine boronic acid derivatives and acrylate intermediates. For example, brominated pyridine precursors (e.g., 5-bromo-2-methoxypyridine) can undergo coupling with acrylic acid derivatives under inert atmospheres. Optimization includes controlling temperature (80–120°C), solvent selection (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (e.g., 60:40 v/v) to confirm purity >95% .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acrylate α/β protons as doublets at δ 6.2–7.5 ppm). IR spectroscopy confirms carboxylic acid C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M-H]⁻ for carboxylic acid derivatives) .

Q. What solvent systems are optimal for crystallization, and how does molecular packing influence physicochemical properties?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. X-ray diffraction studies on analogous pyridine-acrylic acid derivatives reveal planar molecular conformations stabilized by π-π stacking (interplanar distances ~3.5 Å) and hydrogen-bonding networks (O-H···N interactions between carboxylic acid and pyridine moieties) . These interactions affect solubility and melting points, which can be predicted via thermal analysis (DSC/TGA) .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence reactivity in downstream applications (e.g., polymer synthesis or metal coordination)?

- Methodological Answer :

- Electron-Withdrawing Bromine : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Methoxy Group : Electron-donating effect stabilizes intermediates in cross-coupling reactions. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reactive sites .

- Metal Coordination : The carboxylic acid and pyridine nitrogen serve as bidentate ligands. Titration with metal salts (e.g., Cu²⁺) monitored by UV-vis spectroscopy reveals stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?

- Methodological Answer :

- Reaction Yield Discrepancies : Compare DFT-predicted activation energies with experimental Arrhenius plots. Adjust solvent polarity parameters in simulations to better match observed outcomes .

- Spectroscopic Deviations : For NMR, consider dynamic effects (e.g., rotameric equilibria in the acrylate chain) or hydrogen-bonding shifts. Variable-temperature NMR (VT-NMR) can identify conformational flexibility .

Q. How can supramolecular interactions of this compound be exploited in crystal engineering or drug design?

- Methodological Answer :

- Cocrystal Design : Co-crystallize with complementary hydrogen-bond donors (e.g., urea or nicotinamide) to modify solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., O-H···O vs. C-H···Br contacts) .

- Drug Delivery : Self-assembly into micelles or nanotubes via π-stacking can be characterized by SAXS or cryo-TEM. Loading efficiency for hydrophobic drugs (e.g., paclitaxel) is assessed via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.